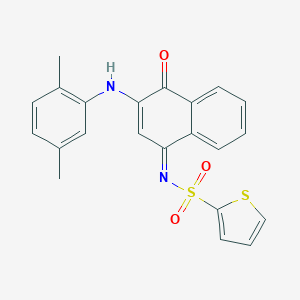![molecular formula C25H31NO4S B281394 4-ethoxy-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]benzenesulfonamide](/img/structure/B281394.png)
4-ethoxy-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]benzenesulfonamide involves binding to specific targets and inhibiting their activity. This compound has been shown to bind to certain enzymes and receptors, which can affect various cellular processes. The exact mechanism of action of this compound is still being studied, and more research is needed to fully understand its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, this compound has been shown to have potential applications in the study of various biological processes, including enzyme activity, receptor function, and cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethoxy-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]benzenesulfonamide in lab experiments is its ability to selectively bind to specific targets and inhibit their activity. This allows researchers to study the effects of these targets on different cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research involving 4-ethoxy-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]benzenesulfonamide. One potential direction is the study of its effects on specific enzymes and receptors, which could lead to the development of new drugs and therapies. Another direction is the investigation of its potential applications in the study of cellular signaling pathways and other biological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]benzenesulfonamide involves several steps, including the preparation of starting materials, reaction conditions, and purification methods. The synthesis of this compound has been described in detail in several scientific publications, and various modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]benzenesulfonamide has been used in several scientific studies to investigate various biological processes. One such application is the study of the mechanism of action of certain enzymes and receptors. This compound can bind to specific targets and inhibit their activity, which allows researchers to study the effects of these targets on different cellular processes.
Propiedades
Fórmula molecular |
C25H31NO4S |
|---|---|
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
4-ethoxy-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H31NO4S/c1-5-25(3,4)17-7-13-23-21(15-17)22-16-18(8-14-24(22)30-23)26-31(27,28)20-11-9-19(10-12-20)29-6-2/h8-12,14,16-17,26H,5-7,13,15H2,1-4H3 |
Clave InChI |
HBTPLGQHXKIAEJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OCC |
SMILES canónico |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)
![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)




![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)

![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)
![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)

